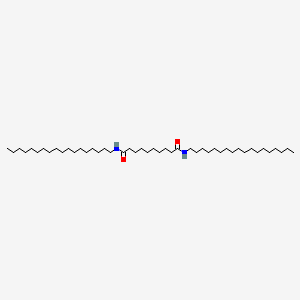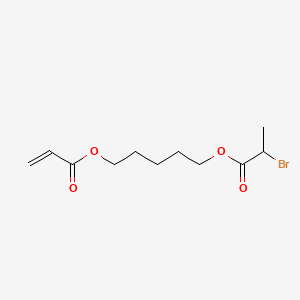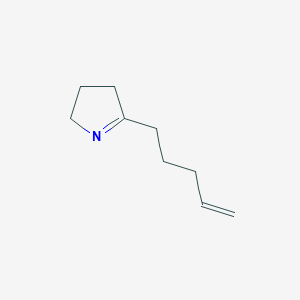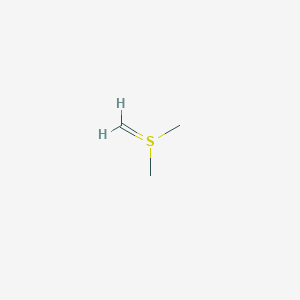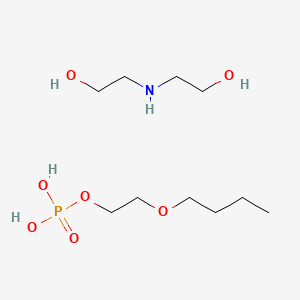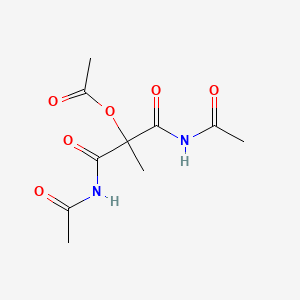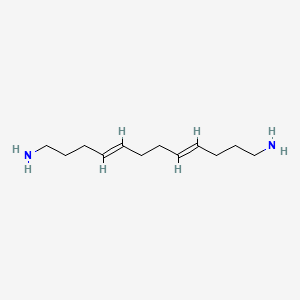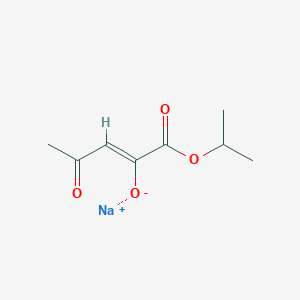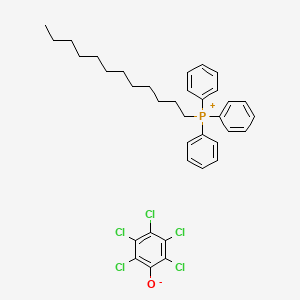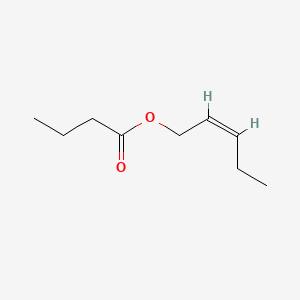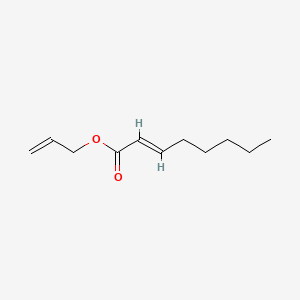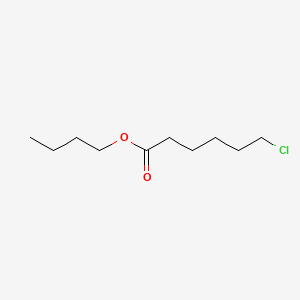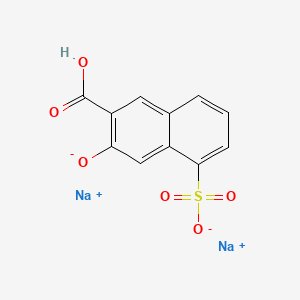
Disodium 3-hydroxy-5-sulphonato-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 3-hydroxy-5-sulphonato-2-naphthoate is a chemical compound known for its unique properties and applications in various fields. It is a disodium salt of a naphthalene derivative, characterized by the presence of hydroxyl and sulfonate groups attached to the naphthalene ring. This compound is often used in the production of dyes and pigments due to its vibrant color and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3-hydroxy-5-sulphonato-2-naphthoate typically involves the sulfonation of 3-hydroxy-2-naphthoic acid. The reaction is carried out by treating 3-hydroxy-2-naphthoic acid with sulfuric acid under controlled temperature conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods before being packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 3-hydroxy-5-sulphonato-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Disodium 3-hydroxy-5-sulphonato-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of disodium 3-hydroxy-5-sulphonato-2-naphthoate involves its interaction with various molecular targets. The hydroxyl and sulfonate groups play a crucial role in its binding affinity and reactivity. The compound can interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. The pathways involved include hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Comparaison Avec Des Composés Similaires
Disodium 3-hydroxy-5-sulphonato-2-naphthoate can be compared with other similar compounds such as:
Disodium 1-hydroxy-2-naphthoate: Similar structure but different position of the hydroxyl group.
Disodium 3-hydroxy-4-sulphonato-2-naphthoate: Similar structure but different position of the sulfonate group.
Disodium 3-hydroxy-5-carboxylato-2-naphthoate: Similar structure but with a carboxylate group instead of a sulfonate group.
The uniqueness of this compound lies in its specific functional groups and their positions on the naphthalene ring, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
84145-65-3 |
|---|---|
Formule moléculaire |
C11H6Na2O6S |
Poids moléculaire |
312.21 g/mol |
Nom IUPAC |
disodium;6-carboxy-7-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H8O6S.2Na/c12-9-5-7-6(4-8(9)11(13)14)2-1-3-10(7)18(15,16)17;;/h1-5,12H,(H,13,14)(H,15,16,17);;/q;2*+1/p-2 |
Clé InChI |
BTJIGRWQKPAMPR-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=CC(=C(C=C2C(=C1)S(=O)(=O)[O-])[O-])C(=O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


